2-Pyridin-2-yl-quinoline-4-carboxylic acid
Overview
Description
2-Pyridin-2-yl-quinoline-4-carboxylic acid is an organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol This compound is characterized by a quinoline ring fused with a pyridine ring and a carboxylic acid functional group at the 4-position of the quinoline ring
Mechanism of Action
Target of Action
Similar compounds have been known to target various protein kinases .
Mode of Action
Quinoline, a component of this compound, is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Related compounds have been shown to inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Result of Action
Related compounds have been shown to have anti-fibrotic activity in various models .
Action Environment
A related compound has been shown to change its energy state upon protonation, affecting its ability to act as an efficient antenna for eu 3+ characteristic emission .
Preparation Methods
The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the pyridine or quinoline rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyridin-2-yl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
2-Pyridin-2-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Pyridin-4-yl-quinoline-4-carboxylic acid: This compound has a similar structure but with the pyridine ring attached at the 4-position of the quinoline ring.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused with a quinoline ring and exhibit different chemical properties and biological activities.
Biological Activity
2-Pyridin-2-yl-quinoline-4-carboxylic acid (C15H10N2O2), also known by its CAS number 57882-27-6, is a heterocyclic compound notable for its diverse biological activities. This compound is synthesized primarily from 2-acetylpyridine and isatin, and it has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects of various quinoline derivatives, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer .
Case Study: Breast Cancer Cell Lines
A specific case study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, which are critical mediators of apoptosis .
The biological activity of this compound can be attributed to its structural features:
- Interaction with Enzymes : The compound inhibits key enzymes involved in cellular processes, such as tubulin and various protein kinases.
- Formation of Reactive Species : It can generate reactive oxygen species (ROS), contributing to oxidative stress within cells, which can lead to apoptosis.
- Targeting Specific Pathways : Related compounds have been shown to inhibit collagen synthesis and exhibit anti-fibrotic activity by affecting fibroblast function.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
2-Pyridin-4-yl-quinoline-4-carboxylic acid | Pyridine at different position | Similar antimicrobial properties |
Quinolinyl-pyrazoles | Pyrazole ring fused with quinoline | Varying anticancer activities |
2-(Pyridin-2-yl) Pyrimidine Derivatives | Pyrimidine instead of quinoline | Different enzyme inhibition profiles |
Research Findings
Recent studies have focused on enhancing the bioavailability and efficacy of this compound through various modifications and formulations. For instance, researchers have explored its use in metal complexes that exhibit improved antibacterial properties under light activation .
Synthesis and Modifications
The synthesis typically involves refluxing 2-acetylpyridine with isatin in solvents like ethanol or methanol, often using p-toluenesulfonic acid as a catalyst. This method allows for the production of high-purity compounds suitable for biological testing.
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCFYURDIXHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225887 | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-86-3, 57882-27-6 | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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